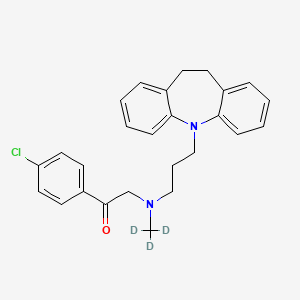
Sarcosine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sarcosine-15N, also known as N-Methylglycine-15N, is a stable isotope-labeled compound of sarcosine. Sarcosine itself is an endogenous amino acid and a derivative of glycine, characterized by the presence of a methyl group attached to the nitrogen atom. The 15N isotope labeling is used for various scientific research purposes, particularly in the fields of biochemistry and molecular biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sarcosine-15N can be synthesized through the reaction of chloroacetic acid with methylamine, where the nitrogen atom is replaced with the 15N isotope. The reaction typically involves the following steps:
Formation of N-Methylglycine: Chloroacetic acid reacts with methylamine to form N-Methylglycine.
Isotope Labeling: The nitrogen atom in the methylamine is replaced with the 15N isotope to produce this compound
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as isotope exchange reactions and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Sarcosine-15N undergoes various chemical reactions, including:
Oxidation: Sarcosine can be oxidized to glycine using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert sarcosine to other derivatives, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Glycine.
Reduction: Various reduced derivatives of sarcosine.
Substitution: N-substituted glycine derivatives
Wissenschaftliche Forschungsanwendungen
Sarcosine-15N has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Employed in studies of neurotransmitter systems, particularly in the modulation of glycine and NMDA receptors.
Medicine: Investigated for its potential role in the treatment of schizophrenia and other neurological disorders.
Industry: Utilized in the production of biodegradable surfactants and as a reagent in organic synthesis
Wirkmechanismus
Sarcosine-15N exerts its effects primarily through its role as a glycine transporter type I (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. By inhibiting GlyT1, sarcosine increases the concentration of glycine, which in turn potentiates the NMDA receptor function. This mechanism is particularly relevant in the context of neurological research, where sarcosine is studied for its potential therapeutic effects in conditions like schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Sarcosine-15N is similar to other methylated glycine derivatives such as:
Dimethylglycine (DMG): Another derivative of glycine with two methyl groups attached to the nitrogen atom.
Trimethylglycine (TMG):
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable for tracing and studying metabolic pathways. Unlike DMG and TMG, this compound is specifically used in research applications requiring precise tracking of nitrogen atoms .
Eigenschaften
Molekularformel |
C3H7NO2 |
|---|---|
Molekulargewicht |
90.09 g/mol |
IUPAC-Name |
2-(methyl(15N)amino)acetic acid |
InChI |
InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i4+1 |
InChI-Schlüssel |
FSYKKLYZXJSNPZ-AZXPZELESA-N |
Isomerische SMILES |
C[15NH]CC(=O)O |
Kanonische SMILES |
CNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



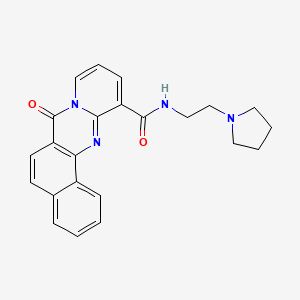
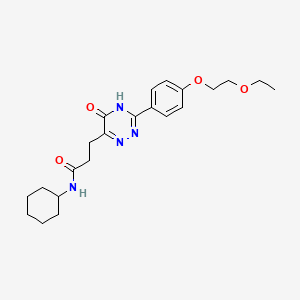
![trisodium;(2R)-2-[[(4S)-4-carboxylato-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioate](/img/structure/B15143757.png)

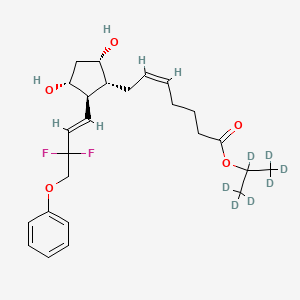
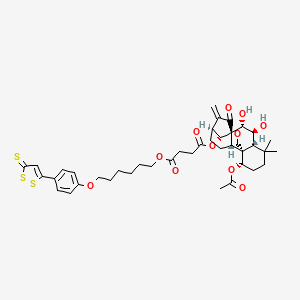
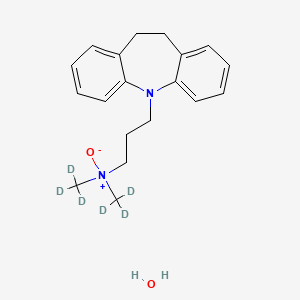
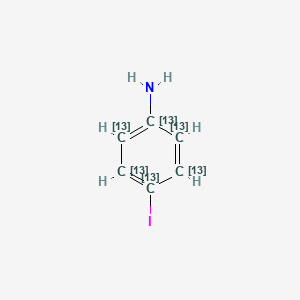
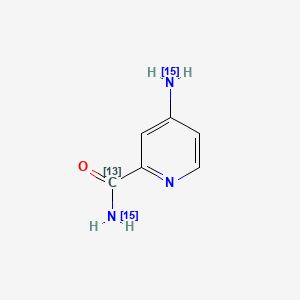
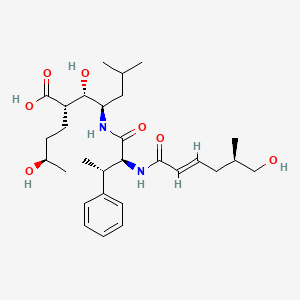
![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
